4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyranone ring fused with an azetidine moiety, which is further substituted with a 4-fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and an acyl chloride can lead to the formation of the azetidine ring.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the azetidine intermediate.
Formation of the Pyranone Ring: The pyranone ring is synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the azetidine intermediate with the pyranone ring, typically using an esterification or etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyranone ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s fluorophenyl group is known to enhance binding affinity and selectivity in biological systems. This makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological targets suggests applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(2-(4-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Uniqueness
Compared to its analogs, 4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
4-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-11-6-14(8-17(21)22-11)23-15-9-19(10-15)16(20)7-12-2-4-13(18)5-3-12/h2-6,8,15H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQCIXYRNKCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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